Isoproterenol sulfate is a synthetic catecholamine and a potent non-selective beta-adrenergic agonist. It is primarily used in the medical field for its ability to stimulate the heart and relax bronchial muscles, making it effective in treating conditions such as bradycardia (slow heart rate) and asthma. The compound is derived from isoproterenol, which is itself a derivative of phenethylamine, modified to enhance its pharmacological properties.
Isoproterenol sulfate is synthesized in laboratories and is not found naturally in significant quantities. The compound is typically produced through chemical synthesis processes involving various organic reactions.
Isoproterenol sulfate falls under the category of adrenergic agents, specifically classified as a beta-adrenergic agonist. It acts on beta-1 and beta-2 adrenergic receptors, leading to increased heart rate and bronchodilation.
The synthesis of isoproterenol sulfate involves several steps, typically starting from simpler organic compounds. The most common method includes:
The reaction conditions must be carefully controlled, including temperature and pH, to ensure high yield and purity of the final product. Typically, reactions are conducted under an inert atmosphere to prevent oxidation.
The molecular formula of isoproterenol sulfate is C_17H_23NO_4S. Its structure includes:
Isoproterenol sulfate can undergo various chemical reactions typical of organic compounds:
These reactions are significant in understanding the stability and reactivity of isoproterenol sulfate in biological systems and during storage.
Isoproterenol sulfate functions primarily by binding to beta-adrenergic receptors in the body:
The pharmacological effects are dose-dependent, with lower doses primarily affecting bronchial dilation and higher doses impacting cardiac output significantly.
Isoproterenol sulfate has several applications in both clinical and research settings:
The development of isoproterenol sulfate began with systematic structural modifications of endogenous catecholamines. Researchers synthesized isoproterenol (chemical name: 1-(3,4-dihydroxyphenyl)-2-isopropylaminoethanol) as the N-isopropyl analog of epinephrine, aiming to enhance β-adrenergic receptor selectivity while minimizing α-adrenergic activity [1] [3]. The foundational synthetic route, patented in 1943 (U.S. Patent 2,308,232), involved:
Table 1: Structural Comparison of Isoproterenol with Endogenous Catecholamines
Compound | R₁ Group | R₂ Group | Receptor Selectivity |
---|---|---|---|
Norepinephrine | -H | -H | α₁, α₂, β₁ |
Epinephrine | -CH₃ | -H | α₁, α₂, β₁, β₂ |
Isoproterenol | -CH(CH₃)₂ | -H | β₁, β₂ (negligible α) |
The isopropylamine moiety was identified as critical for β-selectivity, as bulkier alkyl groups prevented optimal binding to α-adrenergic receptors [1] [3]. Early pharmacological studies confirmed this analog exhibited potent bronchodilatory and cardiotonic effects without vasopressor activity, establishing its therapeutic rationale [3].
Industrial manufacturing of isoproterenol sulfate has undergone three key phases:
Initial batch processing (1940s–1960s): Early methods required multiple isolations and purifications due to impurity formation. The ketone intermediate (3',4'-dihydroxy-2-(isopropylamino)acetophenone) and final isoproterenol base were purified via salt formation (e.g., hydrochloride) and crystallization, reducing yields to <50% [2].
Catalytic hydrogenation optimization (1970s–2000s): Critical advances included:
Table 2: Industrial Production Yield Improvement Timeline
Era | Key Innovation | Max Yield | Major Limitation |
---|---|---|---|
1940s–1950s | Salt crystallization | 45% | Low yield; multiple purifications |
1960s–1980s | Pd/C catalysis | 68% | Dehalogenation impurities |
2000s–2020s | Ion exchange resin-assisted hydrogenation | 89% | Imp-II formation at scale |
The intellectual property history of isoproterenol sulfate reflects shifting synthetic priorities:
Foundational patents (1940s–1950s): U.S. Patent 2,308,232 (1943) covered the core chloroacetophenone → isopropylamino ketone → reduction sequence. Subsequent patents (AT 178353, U.S. 2,715,141) addressed enantiomeric resolution using d-tartaric acid to isolate the active (R)-enantiomer [2] [5].
Process innovation (1990s–2010s): U.S. Patent 5,442,118 (1995) introduced asymmetric synthesis via chiral oxazaborolidine-catalyzed reduction, avoiding racemate separation. Chinese Patent CN107011188 (2017) disclosed a Friedel-Crafts route using catechol + glycine, though impractical due to low yields [2].
Modern purification focus: Patent EP3555042B1 (2019) represents the current industrial standard, emphasizing:
Table 3: Key Patents in Isoproterenol Sulfate Synthesis
Patent | Year | Innovation | Assignee |
---|---|---|---|
US 2,308,232 | 1943 | Original synthesis via chloroacetophenone | Sterling Drug Inc. |
US 2,715,141 | 1955 | d-Tartrate resolution of enantiomers | Winthrop-Stearns |
US 5,442,118 | 1995 | Chiral oxazaborolidine reduction | Sepracor |
EP3555042B1 | 2019 | Ion exchange resin impurity control | Generic Pharma Ltd |
The patent landscape shows a clear progression from molecule protection to process efficiency, with recent filings prioritizing cost-effective, high-purity manufacturing suitable for generic production [2] [6].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7